Welcome to the BenchChem Online Store!
molecular formula C9H11BrN2O B8540840 6-bromo-N-isopropylpicolinamide

6-bromo-N-isopropylpicolinamide

Cat. No. B8540840
M. Wt: 243.10 g/mol
InChI Key: GEDJFMDGELZRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 55-(i) using 6-bromopicolinic acid (3.04 g), isopropylamine (5 ml), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (3.44 g) and 1-hydroxybenzotriazole (2.70 g), the title compound (3.10 g) was obtained as a colorless oil.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[CH:11]([NH2:14])([CH3:13])[CH3:12].Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH:14][CH:11]([CH3:13])[CH3:12])=[O:10])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
3.44 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
2.7 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.